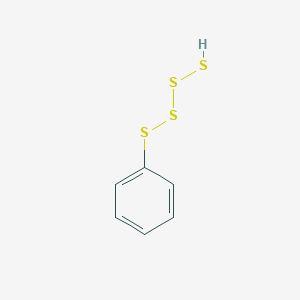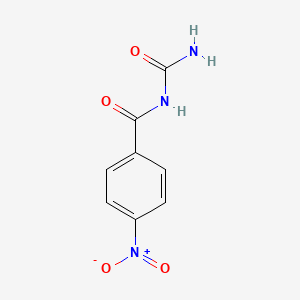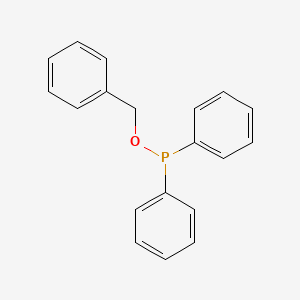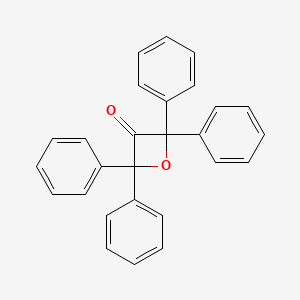
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline is a unique organosilicon compound characterized by its six methyl groups and a disilane backbone
Métodos De Preparación
The synthesis of 1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline typically involves the reaction of suitable silicon precursors under controlled conditions. One common method includes the reaction of chlorosilanes with methyl lithium or Grignard reagents to introduce the methyl groups. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as platinum or palladium complexes can be employed to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: Halogenation reactions using reagents like chlorine or bromine can replace hydrogen atoms with halogens, forming halogenated derivatives.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanols, siloxanes, and halogenated silanes.
Aplicaciones Científicas De Investigación
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a ligand in organometallic chemistry.
Biology: Its derivatives are studied for potential use in drug delivery systems due to their biocompatibility and stability.
Medicine: Research is ongoing to explore its use in imaging and diagnostic applications, leveraging its unique chemical properties.
Industry: It is utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which 1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline exerts its effects involves interactions with various molecular targets. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These interactions can influence the reactivity and stability of the metal center, facilitating catalytic processes.
In biological systems, its derivatives may interact with cellular membranes or proteins, affecting their function and stability. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline can be compared with other similar compounds such as:
Hexamethyldisilane: Lacks the additional methyl groups and has different reactivity and applications.
Tetramethyldisilane: Contains fewer methyl groups, resulting in different physical and chemical properties.
Octamethylcyclotetrasiloxane: A cyclic compound with different structural and functional characteristics.
Propiedades
Número CAS |
51342-14-4 |
|---|---|
Fórmula molecular |
C10H22Si2 |
Peso molecular |
198.45 g/mol |
Nombre IUPAC |
1,1,2,2,4,5-hexamethyl-3,6-dihydrodisiline |
InChI |
InChI=1S/C10H22Si2/c1-9-7-11(3,4)12(5,6)8-10(9)2/h7-8H2,1-6H3 |
Clave InChI |
VDCZFBBYFJDFIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C[Si]([Si](C1)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)

![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)



![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)

![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)


![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)
